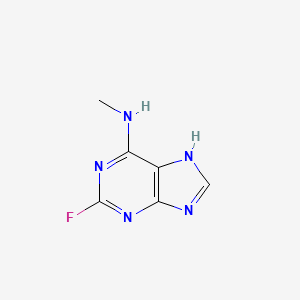

2-Fluoro-N-methyl-1H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-N-methyl-1H-purin-6-amine is a fluorinated purine derivative with the molecular formula C6H6FN5.

Méthodes De Préparation

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . This method, while effective, often requires protection of the purine N-9 position to simplify purification and improve yields. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.

Analyse Des Réactions Chimiques

2-Fluoro-N-methyl-1H-purin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the 2-position significantly influences the reactivity of the compound. For instance, the 6-chloro substituent can be selectively reacted with alkyl and aryl amides using Buchwald palladium-catalyzed conditions, followed by amine displacement of the 2-fluoro group . Common reagents used in these reactions include palladium catalysts, fluoroboric acid, and various amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-Fluoro-N-methyl-1H-purin-6-amine has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other fluorinated purine derivatives. In biology and medicine, fluorinated purines are studied for their potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism . Additionally, the incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of purine-based drugs, making them more effective therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-Fluoro-N-methyl-1H-purin-6-amine involves its interaction with various molecular targets and pathways. The fluorine atom at the 2-position can influence the compound’s binding affinity to enzymes and receptors involved in nucleic acid metabolism. This can result in the inhibition of DNA and RNA synthesis, leading to antiviral and anticancer effects . The specific molecular targets and pathways involved depend on the biological context and the specific fluorinated purine derivative being studied.

Comparaison Avec Des Composés Similaires

2-Fluoro-N-methyl-1H-purin-6-amine can be compared with other fluorinated purine derivatives, such as 2-fluoroadenine and 2-fluoro-7H-purin-6-amine . These compounds share similar structural features but differ in the position and nature of the fluorine substitution. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for various applications. Other similar compounds include 6-(2-fluorobenzylamino)purine and 6-(2-fluorobenzylamino)pyrine .

Conclusion

This compound is a versatile and valuable compound with significant potential in various scientific fields. Its unique chemical properties, reactivity, and biological activity make it an important subject of study for researchers in chemistry, biology, and medicine. Further research and development of this compound and its derivatives may lead to new therapeutic agents and advanced materials with enhanced properties.

Activité Biologique

2-Fluoro-N-methyl-1H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active purines, which are known for their roles in various biochemical pathways and therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The molecular formula of this compound is C6H7FN4 with a molecular weight of 158.14 g/mol. Its structure features a fluorine atom at the 2-position and a methyl group at the nitrogen atom, which influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇FN₄ |

| Molecular Weight | 158.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. It has been shown to inhibit specific kinases that play critical roles in cell proliferation and survival, making it a candidate for anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in leukemia cells by disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

Case Study: Cytotoxicity in Leukemia Models

A study investigated the effects of this compound on P388 leukemia cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against this cancer model .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication by interfering with nucleoside metabolism in infected cells . This mechanism is particularly relevant for viruses that rely on host cell machinery for replication.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar purine derivatives is essential.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (P388 leukemia) | ~15 |

| Clofarabine | Anticancer (P388 leukemia) | ~5 |

| Acyclovir | Antiviral (Herpes Simplex Virus) | ~0.5 |

In Vivo Studies

In vivo studies have corroborated the cytotoxic effects observed in vitro. Mice models treated with this compound showed reduced tumor sizes compared to control groups. The compound's ability to penetrate biological membranes enhances its therapeutic potential .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Toxicological assessments reveal that at therapeutic doses, the compound exhibits minimal adverse effects, although further studies are warranted to fully elucidate its safety profile .

Propriétés

Formule moléculaire |

C6H6FN5 |

|---|---|

Poids moléculaire |

167.14 g/mol |

Nom IUPAC |

2-fluoro-N-methyl-7H-purin-6-amine |

InChI |

InChI=1S/C6H6FN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |

Clé InChI |

RBUIAQROSMQKDV-UHFFFAOYSA-N |

SMILES canonique |

CNC1=NC(=NC2=C1NC=N2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.